molecular formula C19H22N4O2 B2455639 2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile CAS No. 1241133-22-1

2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

Cat. No. B2455639
CAS RN: 1241133-22-1
M. Wt: 338.411
InChI Key: NEXANCRCUGNCIU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs, including a tetrahydroisoquinoline group , a hydroxy group, a propyl group, a pyridazine group, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and structural motifs. The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the tetrahydroisoquinoline group is a colorless viscous liquid that is miscible with most organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, development of novel synthetic strategies, and investigation of its potential applications in various fields .

properties

IUPAC Name

2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-14(2)21-23(19(25)18(13)9-20)12-17(24)11-22-8-7-15-5-3-4-6-16(15)10-22/h3-6,17,24H,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXANCRCUGNCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)CC(CN2CCC3=CC=CC=C3C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile

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